3-Azabicyclo[3.3.1]nonane is a bicyclic compound featuring a nitrogen atom in its structure, classified under heterocyclic compounds. It is characterized by its unique bicyclic framework that consists of a nine-membered ring with a nitrogen atom incorporated into the structure. This compound has garnered attention in organic chemistry due to its potential applications in medicinal chemistry and as a scaffold for various biologically active molecules.
The compound is cataloged under the Chemical Abstracts Service with the number 280-70-6, and its molecular formula is with a molecular weight of approximately 125.21 g/mol . It belongs to the class of azabicyclic compounds, which are cyclic structures containing at least one nitrogen atom in the ring system.
Several synthetic routes have been developed for the preparation of 3-azabicyclo[3.3.1]nonane derivatives. A notable method involves a one-pot tandem Mannich reaction that utilizes aromatic ketones, paraformaldehyde, and dimethylamine as starting materials. This method has demonstrated good yields, achieving up to 83% efficiency in synthesizing the desired compound .
The synthesis typically begins with the reaction of an aromatic ketone with paraformaldehyde and dimethylamine, leading to the formation of the bicyclic structure through a series of condensation and cyclization steps. The Mannich reaction is particularly advantageous due to its ability to construct complex nitrogen-containing frameworks in a single operational step.
The molecular structure of 3-azabicyclo[3.3.1]nonane features a bicyclic arrangement with a nitrogen atom integrated into one of the rings. The stereochemistry and conformation of this compound can influence its reactivity and interactions with biological targets.
Key structural data includes:
3-Azabicyclo[3.3.1]nonane can participate in various chemical reactions typical of nitrogen-containing heterocycles, including electrophilic substitutions, reductions, and further functionalizations to yield more complex derivatives.
For instance, derivatives of this compound have been explored for their potential as monoamine reuptake inhibitors, which implicates their role in modulating neurotransmitter levels in therapeutic contexts . The reactivity of the nitrogen atom within the bicyclic framework allows for diverse functionalization strategies that can enhance biological activity.
The mechanism of action for compounds derived from 3-azabicyclo[3.3.1]nonane often involves interaction with neurotransmitter systems, particularly those related to serotonin, norepinephrine, and dopamine pathways. These interactions can lead to modulation of synaptic transmission and are relevant in treating conditions such as depression and anxiety disorders.
Research indicates that derivatives can inhibit the reuptake of these neurotransmitters, thereby increasing their availability in synaptic clefts and enhancing their pharmacological effects .
While specific physical properties such as boiling point and melting point are not well-documented for 3-azabicyclo[3.3.1]nonane due to limited data availability, it is generally expected to be a stable liquid or solid at room temperature based on similar compounds.
Chemical properties include:
The applications of 3-azabicyclo[3.3.1]nonane extend into medicinal chemistry where it serves as a scaffold for developing new therapeutic agents targeting central nervous system disorders. Its derivatives have shown promise as potential treatments for depression, anxiety, pain management, panic disorders, and obsessive-compulsive disorder due to their ability to modulate neurotransmitter systems effectively .
3-Azabicyclo[3.3.1]nonane (molecular formula: C8H15N, average mass: 125.215 g/mol) is a bridged bicyclic amine characterized by a nitrogen atom at the bridgehead position (position 3) within a fused ring system [1] [3]. The "bicyclo[3.3.1]nonane" descriptor defines a skeletal structure comprising two rings sharing two bridgehead atoms, with nonane indicating nine atoms in the backbone. The numbering assigns the bridgehead nitrogen as position 3, with adjacent methylene groups forming six- and three-atom bridges [1]. Key stereochemical features include two defined stereocenters in most derivatives, contributing to conformational rigidity and distinct three-dimensional profiles essential for molecular recognition [1] .
Table 1: Core Structural Attributes of 3-Azabicyclo[3.3.1]nonane
Property | Value/Description |
---|---|
Molecular Formula | C8H15N |
Monoisotopic Mass | 125.120449 g/mol |
Ring System | Bicyclic fused rings (6+3 bridges) |
Nitrogen Position | Bridgehead (Position 3) |
Stereocenters | Typically 2 defined centers |
Key Bond Angles | Varies with substitution; constrained by bicyclic framework |
The synthesis and exploration of 3-azabicyclo[3.3.1]nonane derivatives gained momentum in the mid-20th century alongside growing interest in rigid nitrogen-containing scaffolds. Early syntheses relied on multistep cyclizations with low yields, limiting accessibility. A transformative advancement occurred in 2018 with the development of a one-pot tandem Mannich annulation enabling direct construction from aromatic ketones, paraformaldehyde, and dimethylamine (yields up to 83%) [2]. This methodology marked the first efficient route utilizing readily available aromatic ketones as practical precursors, accelerating pharmacological exploration of the scaffold [2]. Historically, the closely related 3,7-diazabicyclo[3.3.1]nonane ("bispidine") scaffold received earlier attention due to its natural occurrence and neuroactivity, paving the way for interest in the monoaza variant [4].
Table 2: Evolution of Synthetic Methods for 3-Azabicyclo[3.3.1]nonane
Era | Synthetic Approach | Key Advance | Limitations |
---|---|---|---|
1950s-70s | Multistep cyclizations (e.g., Dieckmann) | Proof of structure establishment | Low yields (<20%), complexity |
1980s-00s | Enamine-based cyclizations | Improved stereocontrol | Moderate yields (50-70%) |
2018 | Tandem Mannich Annulation [2] | One-pot, aromatic ketone precursors, 83% yield | Primarily aryl-substituted derivatives |
2020s | Multicomponent assemblies [8] | Diverse functionalization, high complexity | Requires specialized catalysts |
The 3-azabicyclo[3.3.1]nonane scaffold is recognized as a privileged structure due to its proven ability to deliver high-affinity ligands for diverse biological targets, particularly within the central nervous system (CNS). Its significance stems from:
This scaffold has shown exceptional promise in targeting nicotinic acetylcholine receptors (nAChRs), where derivatives exhibit subtype selectivity critical for therapeutic applications without off-target effects [4]. The scaffold's adaptability is further evidenced in its incorporation into ligands for σ receptors, monoamine transporters, and enzyme inhibitors [9].
Table 3: Therapeutic Target Classes Addressed by 3-Azabicyclo[3.3.1]nonane Derivatives
Target Class | Biological Role | Example Derivative Modification |
---|---|---|
Nicotinic AChRs (α4β2) | Cognitive function, addiction, pain | C9-Carboxamide with small alkyl chains [4] |
σ Receptors | Neuroprotection, psychosis, depression | N-linked arylalkyl chains |
Monoamine Transporters | Neurotransmitter reuptake (depression, ADHD) | N-3-(Trimethylammonio)propyl [5] |
Enzymes (e.g., P450) | Drug metabolism, hormone synthesis | C9-Hydroxymethyl/Carboxylic acid [8] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9